

# Spectroscopic Profile of Pure Cinnamyl Benzoate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenylethenyl benzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for pure cinnamyl benzoate ([*(E)*-3-phenylprop-2-enyl] benzoate). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The data is compiled from publicly available databases and supplemented with predictive values based on analogous structures and established spectroscopic principles.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for cinnamyl benzoate, covering Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

### Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060-3030	Medium	Aromatic C-H Stretch
~3030-3010	Medium	Vinylic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch
~1715-1725	Strong	C=O Ester Stretch
~1640	Medium	C=C Alkene Stretch
~1600, ~1450	Medium-Weak	Aromatic C=C Stretch
~1270, ~1110	Strong	C-O Ester Stretch
~965	Strong	trans-Alkene C-H Bend (Out-of-Plane)
~750-690	Strong	Aromatic C-H Bend (Out-of-Plane)

## Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.10-8.05	Doublet	2H	Aromatic H (ortho to C=O)
7.60-7.55	Triplet	1H	Aromatic H (para to C=O)
7.50-7.40	Triplet	2H	Aromatic H (meta to C=O)
7.45-7.25	Multiplet	5H	Phenyl H's on cinnamyl group
6.70	Doublet of Triplets	1H	=CH- (alpha to phenyl)
6.35	Doublet of Triplets	1H	=CH- (beta to O)
4.90	Doublet	2H	-O-CH <sub>2</sub> -

**Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)**

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.5	C=O (Ester)
~136.2	Quaternary Aromatic C
~134.3	=CH- (alpha to phenyl)
~133.0	Aromatic CH (para to C=O)
~130.5	Quaternary Aromatic C
~129.8	Aromatic CH (ortho to C=O)
~128.6	Aromatic CH (meta to C=O)
~128.5	Aromatic CH (Phenyl on cinnamyl)
~128.1	Aromatic CH (Phenyl on cinnamyl)
~126.7	Aromatic CH (Phenyl on cinnamyl)
~123.3	=CH- (beta to O)
~65.2	-O-CH <sub>2</sub> -

**Table 4: Mass Spectrometry (GC-MS) Data[1]**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
238	Low	[M] <sup>+</sup> (Molecular Ion)
117	High	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup> (Cinnamyl cation)
115	High	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
105	High	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> (Benzoyl cation)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
- Dissolve a small amount of pure cinnamyl benzoate in a volatile organic solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution to the surface of one salt plate.
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Perform a background scan with a clean, empty salt plate to subtract atmospheric and solvent-related absorptions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Accurately weigh approximately 5-10 mg of pure cinnamyl benzoate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the  $^1\text{H}$  NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum. A larger number of scans will be required compared to the  $^1\text{H}$  spectrum due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

## Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

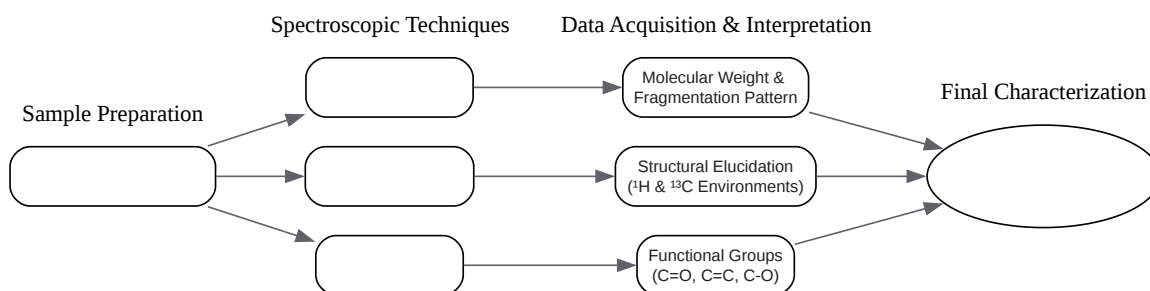
Procedure:

- Prepare a dilute solution of pure cinnamyl benzoate in a volatile organic solvent (e.g., ethyl acetate or hexane).
- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC injection port.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
- As cinnamyl benzoate elutes from the column, it enters the mass spectrometer's ion source.
- In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

- A detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

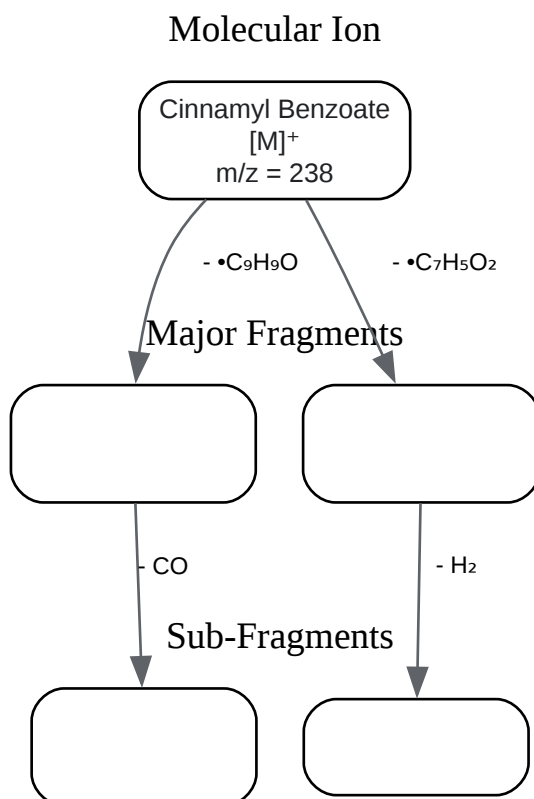
### Logical Workflow for Spectroscopic Analysis



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Caption: Workflow for the spectroscopic characterization of cinnamyl benzoate.

### Mass Spectrum Fragmentation Pathway



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Caption: Proposed fragmentation of cinnamyl benzoate in EI-MS.

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